8-Hydroxywarfarin

Analytical Chemistry Pharmacokinetics Method Validation

8-Hydroxywarfarin is a non-interchangeable reference standard for precise CYP2C19 and UGT1A9 enzyme phenotyping, warfarin impurity profiling, and LC-MS/MS method validation. Its distinct formation and glucuronidation pathways demand exact identity to ensure analytical accuracy and biological relevance. Procure high-purity material to meet critical QC benchmarks and regulatory compliance in pharmaceutical and DMPK research.

Molecular Formula C19H16O5
Molecular Weight 324.3 g/mol
CAS No. 17834-04-7
Cat. No. B562547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxywarfarin
CAS17834-04-7
Synonyms4,8-Dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one;  3-(α-Αcetonylbenzyl)-4,8-dihydroxycoumarin; 
Molecular FormulaC19H16O5
Molecular Weight324.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3
InChIKeyBHBOXPNWDGYJNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxywarfarin (CAS 17834-04-7) Specification and Baseline: A Warfarin Phase I Metabolite for Analytical Reference and CYP Profiling


8-Hydroxywarfarin (CAS 17834-04-7) is a monohydroxylated Phase I metabolite of the widely prescribed anticoagulant warfarin [1]. It belongs to the 4-hydroxycoumarin class and is formed via the CYP-mediated oxidation of warfarin at the C8 position of the coumarin nucleus [2]. This compound is primarily utilized as a reference standard in analytical chemistry and as a probe substrate in drug metabolism and pharmacokinetic (DMPK) studies, particularly for profiling cytochrome P450 enzyme activity [3].

Why 8-Hydroxywarfarin Cannot Be Substituted with Other Warfarin Hydroxy-Metabolites for CYP Isoform Profiling


Warfarin's metabolism yields multiple monohydroxylated metabolites (4′-, 6-, 7-, 8-, and 10-hydroxywarfarin), each formed via distinct and overlapping CYP enzyme pathways [1]. Consequently, these analogs are not interchangeable for research purposes. A laboratory analyzing CYP activity cannot substitute 6- or 7-hydroxywarfarin for 8-hydroxywarfarin because their formation is governed by different isoforms, such as CYP2C9 versus CYP2C19 [2]. Furthermore, their downstream Phase II metabolism, particularly glucuronidation, is handled by distinct UGT enzymes with unique kinetic profiles, impacting their accumulation and excretion [3]. This metabolic specificity necessitates the use of the exact, well-characterized reference standard to ensure analytical accuracy and biological relevance.

Quantitative Differential Evidence for 8-Hydroxywarfarin (CAS 17834-04-7) Against Closest Analogs


Analytical Limit of Detection (LOD) of 8-Hydroxywarfarin in Human Plasma via Validated HPLC-UV Method

8-Hydroxywarfarin exhibits a distinct and quantifiable difference in its limit of detection (LOD) in human plasma when compared to other major warfarin metabolites. Using a validated achiral HPLC-UV method, the LOD for 8-hydroxywarfarin was determined to be 35 ng/mL. This contrasts with the LODs for 4′-, 6-, 7-, and 10-hydroxywarfarin, which were each 25 ng/mL [1].

Analytical Chemistry Pharmacokinetics Method Validation

Inhibition Potency of 8-Hydroxywarfarin on Recombinant CYP2C9 Metabolism of S-Warfarin

In a comparative study of all five racemic hydroxywarfarins, 8-hydroxywarfarin demonstrated moderate potency in inhibiting CYP2C9-mediated metabolism of S-warfarin. Its IC50 value was determined to be >50 µM, which is significantly less potent than the strongest inhibitor, 10-hydroxywarfarin (IC50 < 10 µM), and roughly comparable to 6-hydroxywarfarin. The substrate S-warfarin itself has an IC50 of 27 µM under the same conditions [1].

Enzyme Inhibition Drug-Drug Interaction Cytochrome P450

Exclusive Glucuronidation of 8-Hydroxywarfarin by Hepatic UGT1A9 Isozyme

Among the hepatic UDP-glucuronosyltransferase (UGT) isozymes tested (UGT1A1, 1A4, 1A6, 1A7, 1A9, 1A10, 2B7), UGT1A9 was the only isoform found to exclusively metabolize 8-hydroxywarfarin. In contrast, its close analogs 6- and 7-hydroxywarfarin are metabolized by multiple hepatic isoforms including UGT1A1 and UGT1A9 [1]. For 8-hydroxywarfarin glucuronidation by UGT1A9, the kinetic parameters Km and Vmax were determined to be in the range of 59-480 µM and 0.03-0.78 µM/min/mg protein, respectively [2].

Phase II Metabolism Glucuronidation Enzyme Specificity

R-8-Hydroxywarfarin as a Putatively Unique Biomarker for CYP2C19 Activity

The formation of R-8-hydroxywarfarin correlates strongly with CYP2C19 (S-mephenytoin hydroxylase) activity in human liver microsomes (r = 0.78, p < 0.001). In contrast, the formation of its close analog, R-7-hydroxywarfarin, shows significant correlation with both CYP2C19 and CYP1A2 activities (r = 0.77 and r = 0.69, respectively, p < 0.001), while R-6-hydroxywarfarin correlates with CYP1A2 (r = 0.79) and not CYP2C19 [1].

Biomarker Discovery Pharmacogenomics CYP2C19 Phenotyping

Optimal Research and Industrial Applications for 8-Hydroxywarfarin (CAS 17834-04-7) Based on Quantitative Evidence


Analytical Reference Standard for Method Development and Validation

8-Hydroxywarfarin is a necessary reference standard for developing and validating HPLC or LC-MS/MS methods for quantifying warfarin and its full metabolite profile. Its unique LOD of 35 ng/mL [1] must be accounted for to ensure accurate quantification, making it an indispensable calibration standard for clinical and research pharmacokinetic studies.

Selective Probe Substrate for UGT1A9 Activity Assays

Given its exclusive metabolism by the hepatic UGT1A9 isozyme [1], 8-Hydroxywarfarin is an ideal and highly selective probe substrate for in vitro assays designed to measure UGT1A9 enzyme activity and inhibition. It allows for the specific assessment of this pathway without interference from other UGTs that act on other warfarin metabolites.

Biomarker Standard for CYP2C19 Phenotyping in Pharmacogenomic Studies

In pharmacogenomics and DMPK research, R-8-Hydroxywarfarin is a valuable analytical standard for measuring CYP2C19 activity. Its formation shows a strong and selective correlation with CYP2C19 [1], making it a more specific biomarker than other metabolites like 7-hydroxywarfarin. Procuring a high-purity standard is essential for developing robust genotyping-phenotyping correlation assays.

Reference Compound for Warfarin-Related Impurity Profiling

As a documented impurity of warfarin drug substance, 8-Hydroxywarfarin is required as a reference marker for pharmaceutical quality control (QC) and impurity profiling [1]. Its procurement ensures compliance with regulatory guidelines for characterizing and quantifying potential degradants or synthesis by-products in warfarin active pharmaceutical ingredients (APIs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Hydroxywarfarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.